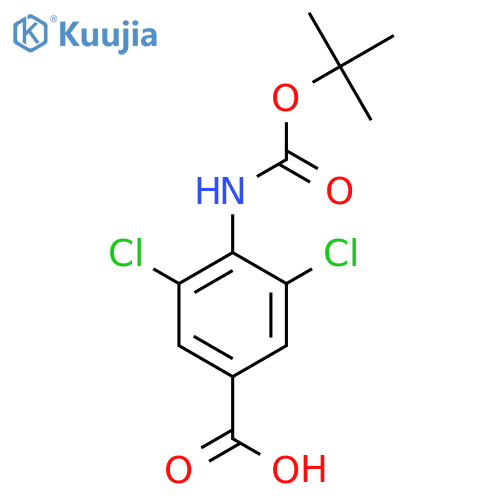

Cas no 915145-02-7 (4-{(tert-butoxy)carbonylamino}-3,5-dichlorobenzoic acid)

4-{(tert-butoxy)carbonylamino}-3,5-dichlorobenzoic acid 化学的及び物理的性質

名前と識別子

-

- BENZOIC ACID, 3,5-DICHLORO-4-[[(1,1-DIMETHYLETHOXY)CARBONYL]AMINO]-

- 4-((tert-butoxycarbonyl)amino)-3,5-dichlorobenzoic acid

- 4-{(tert-butoxy)carbonylamino}-3,5-dichlorobenzoic acid

-

4-{(tert-butoxy)carbonylamino}-3,5-dichlorobenzoic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-122974-0.5g |

4-{[(tert-butoxy)carbonyl]amino}-3,5-dichlorobenzoic acid |

915145-02-7 | 0.5g |

$699.0 | 2023-06-08 | ||

| Enamine | EN300-122974-10.0g |

4-{[(tert-butoxy)carbonyl]amino}-3,5-dichlorobenzoic acid |

915145-02-7 | 10g |

$3131.0 | 2023-06-08 | ||

| Enamine | EN300-122974-250mg |

4-{[(tert-butoxy)carbonyl]amino}-3,5-dichlorobenzoic acid |

915145-02-7 | 250mg |

$498.0 | 2023-10-02 | ||

| Enamine | EN300-122974-500mg |

4-{[(tert-butoxy)carbonyl]amino}-3,5-dichlorobenzoic acid |

915145-02-7 | 500mg |

$520.0 | 2023-10-02 | ||

| Enamine | EN300-122974-2500mg |

4-{[(tert-butoxy)carbonyl]amino}-3,5-dichlorobenzoic acid |

915145-02-7 | 2500mg |

$1063.0 | 2023-10-02 | ||

| Enamine | EN300-122974-1000mg |

4-{[(tert-butoxy)carbonyl]amino}-3,5-dichlorobenzoic acid |

915145-02-7 | 1000mg |

$541.0 | 2023-10-02 | ||

| Enamine | EN300-122974-50mg |

4-{[(tert-butoxy)carbonyl]amino}-3,5-dichlorobenzoic acid |

915145-02-7 | 50mg |

$455.0 | 2023-10-02 | ||

| Enamine | EN300-122974-5000mg |

4-{[(tert-butoxy)carbonyl]amino}-3,5-dichlorobenzoic acid |

915145-02-7 | 5000mg |

$1572.0 | 2023-10-02 | ||

| Enamine | EN300-122974-10000mg |

4-{[(tert-butoxy)carbonyl]amino}-3,5-dichlorobenzoic acid |

915145-02-7 | 10000mg |

$2331.0 | 2023-10-02 | ||

| Enamine | EN300-122974-100mg |

4-{[(tert-butoxy)carbonyl]amino}-3,5-dichlorobenzoic acid |

915145-02-7 | 100mg |

$476.0 | 2023-10-02 |

4-{(tert-butoxy)carbonylamino}-3,5-dichlorobenzoic acid 関連文献

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

-

Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

-

Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456

-

7. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144

4-{(tert-butoxy)carbonylamino}-3,5-dichlorobenzoic acidに関する追加情報

Professional Introduction to 4-{(tert-butoxy)carbonylamino}-3,5-dichlorobenzoic Acid (CAS No. 915145-02-7)

4-{(tert-butoxy)carbonylamino}-3,5-dichlorobenzoic acid, identified by its CAS number 915145-02-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a benzoic acid core with substituents that include tert-butoxy and chlorine atoms at the 3 and 5 positions, exhibits unique chemical properties that make it a valuable intermediate in the development of various therapeutic agents.

The structural configuration of 4-{(tert-butoxy)carbonylamino}-3,5-dichlorobenzoic acid is particularly noteworthy due to its ability to serve as a precursor in the synthesis of more complex molecules. The presence of the tert-butoxy carbonyl group not only enhances the stability of the compound during synthetic processes but also provides a site for further functionalization. This characteristic is particularly advantageous in medicinal chemistry, where selective modification of specific functional groups is often required to achieve desired pharmacological effects.

In recent years, there has been a growing interest in benzoic acid derivatives as potential candidates for treating various diseases, including cancer and inflammatory disorders. The dichlorobenzene moiety in this compound contributes to its lipophilicity, which can be beneficial for membrane permeability and bioavailability. Moreover, the combination of amino and carboxyl functionalities allows for further derivatization into amides, esters, or other pharmacophores, expanding its utility in drug design.

Recent studies have highlighted the role of halogenated benzoic acids in medicinal chemistry. Specifically, compounds like 4-{(tert-butoxy)carbonylamino}-3,5-dichlorobenzoic acid have been investigated for their potential as kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By targeting these enzymes, halogenated benzoic acids can modulate cellular processes and potentially lead to the development of novel therapeutic strategies.

The tert-butoxycarbonyl (Boc) group in this compound serves as an excellent protecting group for amines during synthetic reactions. This protection allows for selective functionalization at other sites without affecting the amine group. Once the protecting group is removed under appropriate conditions, the free amine can be used for further derivatization. This feature makes 4-{(tert-butoxy)carbonylamino}-3,5-dichlorobenzoic acid a versatile building block in multi-step synthetic routes.

The synthesis of 4-{(tert-butoxy)carbonylamino}-3,5-dichlorobenzoic acid typically involves multi-step organic transformations starting from commercially available precursors. The introduction of chlorine atoms at the 3 and 5 positions can be achieved through electrophilic aromatic substitution reactions. Subsequent formation of the Boc-protected amine requires careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions may also be employed to introduce additional functional groups or to modify existing ones.

In conclusion, 4-{(tert-butoxy)carbonylamino}-3,5-dichlorobenzoic acid (CAS No. 915145-02-7) is a compound of significant interest in pharmaceutical research due to its structural features and synthetic utility. Its role as an intermediate in the development of kinase inhibitors and other therapeutic agents underscores its importance in modern drug discovery. As research continues to uncover new applications for halogenated benzoic acids, compounds like this are likely to remain at the forefront of medicinal chemistry innovation.

915145-02-7 (4-{(tert-butoxy)carbonylamino}-3,5-dichlorobenzoic acid) Related Products

- 479356-89-3([(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3,4,5-trimethoxybenzoate)

- 1024858-08-9((Z)-2-(2,4-dichlorophenyl)sulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile)

- 1698695-93-0(1-(2-propoxyethyl)-1H-1,2,3-triazol-4-amine)

- 1602028-75-0(3-iodo-4-(pentyloxy)-1lambda6-thiolane-1,1-dione)

- 923250-01-5(N-{2-2-(4-chlorophenyl)-1,3-thiazol-4-ylethyl}-3-methylbenzamide)

- 2227681-68-5(4-(1R)-1-aminoethyl-N,N-dimethylbenzamide)

- 1193375-88-0(N-Alloc-Ser(Bzl)-OH)

- 1805536-50-8(3-(Aminomethyl)-4-(difluoromethyl)-2-fluoropyridine-6-acetic acid)

- 721913-26-4(2-((5-Chloro-2-methoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate)

- 82351-05-1(3,4-dichlorophenyl propenylisobutylamide)